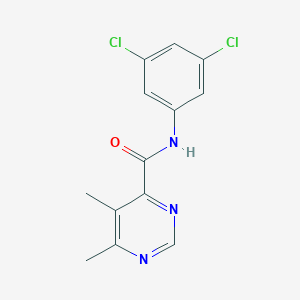
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DCPM, is a pyrimidine derivative that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair (Zhang et al., 2015). Another proposed mechanism is that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation (Wang et al., 2013).
Biochemical and Physiological Effects:
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can induce apoptosis in cancer cells, inhibit the aggregation of amyloid-β peptides, and inhibit the activity of topoisomerase II and protein kinase CK2 (Zhang et al., 2015; Wang et al., 2013). N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases (Zhang et al., 2015).
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is that it has been shown to have a broad range of biological activities, making it a potentially useful compound for investigating various cellular processes. However, one limitation of using N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several potential future directions for research on N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is further investigation of its mechanism of action, which could help to identify new targets for drug development. Additionally, more studies are needed to investigate the potential toxicity and side effects of N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, particularly in vivo. Finally, N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide could be investigated for its potential use in combination with other drugs, which could enhance its therapeutic efficacy.
Synthesis Methods
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with 2,3-butanedione to form 3,5-dichloro-2,3-dimethyl-1,4-dihydropyridine. This intermediate is then reacted with guanidine carbonate to form N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide (Zhang et al., 2015). The purity of the compound can be confirmed through various analytical techniques, such as NMR and HPLC.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential anticancer agent. Studies have shown that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can induce apoptosis in cancer cells, and it has been shown to have a synergistic effect when used in combination with other anticancer agents (Zhang et al., 2015). N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Studies have shown that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can inhibit the aggregation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease (Wang et al., 2013).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-11-4-9(14)3-10(15)5-11/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFPKRJFLHRLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


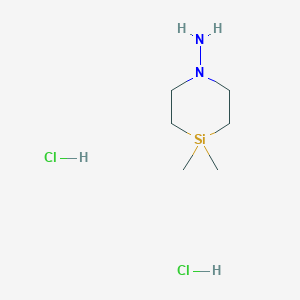
![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)
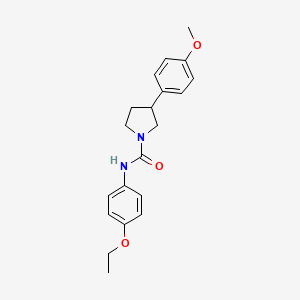
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)
![2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2690359.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B2690361.png)
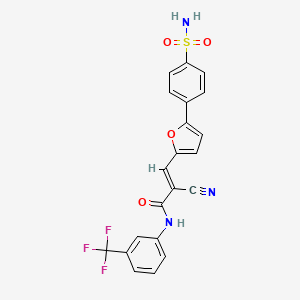
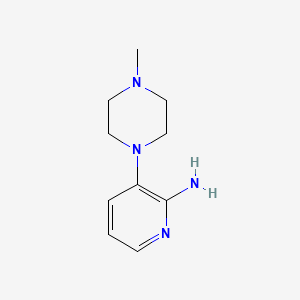
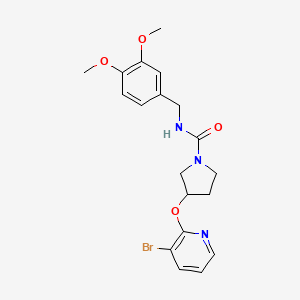
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2690366.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B2690368.png)
![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea](/img/structure/B2690369.png)